Pentadec-14-en-1-ol
CAS No.: 16346-16-0
Cat. No.: VC8079806
Molecular Formula: C15H30O
Molecular Weight: 226.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16346-16-0 |
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Molecular Formula | C15H30O |
Molecular Weight | 226.4 g/mol |
IUPAC Name | pentadec-14-en-1-ol |
Standard InChI | InChI=1S/C15H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2,16H,1,3-15H2 |
Standard InChI Key | QXJGFMOPNSNODQ-UHFFFAOYSA-N |
SMILES | C=CCCCCCCCCCCCCCO |
Canonical SMILES | C=CCCCCCCCCCCCCCO |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
Pentadec-14-en-1-ol consists of a 15-carbon hydrocarbon chain featuring a hydroxyl group at the first carbon and a double bond between the 14th and 15th carbons. This arrangement confers distinct physicochemical properties, including amphiphilicity and conformational flexibility. The terminal hydroxyl group participates in hydrogen bonding, while the distal double bond introduces geometric isomerism (cis/trans) and influences solubility in nonpolar matrices .
Comparative Analysis of Analogous Alcohols
Synthetic Methodologies
Reduction of Carboxylic Acid Derivatives
A principal route to Pentadec-14-en-1-ol involves the reduction of tert-butyl 14-pentadecenoate using lithium aluminum hydride (LiAlH) in diethyl ether. This method selectively reduces the ester to the primary alcohol while preserving the double bond . Industrial-scale production employs continuous flow reactors to optimize yield and minimize byproducts.
Catalytic Hydrogenation and Cross-Coupling
Recent advancements in transition-metal catalysis offer alternative pathways. For example, rhodium-catalyzed coupling of terminal alkynes with carboxylic acids enables the synthesis of unsaturated alcohols under redox-neutral conditions. Although demonstrated for ynol derivatives (e.g., Pentadec-14-yn-1-ol), this method could be adapted for alkenols by modifying substrate parameters .
Key Reaction Conditions
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Reduction of Esters: LiAlH, EtO, 0–25°C, 2–4 h.
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Catalytic Hydrogenation: Pd/C, H (1 atm), ethanol, 50°C.
Reactivity and Functionalization
Oxidation Pathways
The hydroxyl group undergoes oxidation to form pentadec-14-enal (aldehyde) or pentadec-14-enoic acid (carboxylic acid) depending on the reagent:
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Aldehyde Formation: Pyridinium chlorochromate (PCC) in dichloromethane.
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Carboxylic Acid Formation: Jones reagent (CrO, HSO) in acetone .
Reduction of the Double Bond
Catalytic hydrogenation (H, Pd/C) saturates the double bond, yielding pentadecan-1-ol. This transformation is critical for modifying the compound’s hydrophobicity in surfactant applications.
Nucleophilic Substitution
The hydroxyl group can be replaced with halides using thionyl chloride (SOCl) or phosphorus tribromide (PBr), enabling subsequent alkylation or arylation reactions.
Industrial and Biological Applications
Surfactants and Lubricants
The compound’s amphiphilic nature makes it effective in reducing interfacial tension in oil-water systems. Formulations incorporating Pentadec-14-en-1-ol exhibit enhanced emulsification stability compared to saturated analogs.
Membrane Interactions
The hydroxyl group forms hydrogen bonds with phospholipid headgroups, while the hydrophobic chain integrates into lipid bilayers. This dual interaction modulates membrane fluidity, potentially influencing cellular signaling pathways .
Challenges and Future Directions
Current limitations include the scarcity of enantioselective synthesis methods and incomplete toxicological profiles. Future research should prioritize:
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Asymmetric Catalysis: Developing chiral ligands for Rh or Pd to access enantiopure derivatives.
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Drug Delivery Systems: Exploiting its membrane-permeabilizing properties for targeted therapeutics.
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Green Chemistry: Replacing LiAlH with biocatalytic reduction systems to improve sustainability.
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